molecular formula C10H7I B183038 2-Iodonaphthalene CAS No. 612-55-5

2-Iodonaphthalene

Cat. No.: B183038
CAS No.: 612-55-5
M. Wt: 254.07 g/mol
InChI Key: FRNLBIWVMVNNAZ-UHFFFAOYSA-N
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Description

2-Iodonaphthalene is a useful research compound. Its molecular formula is C10H7I and its molecular weight is 254.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3786. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polarographic behavior of organic iodocompounds, including 2-iodonaphthalene, was studied in different solvents, revealing insights into its electrochemical properties (Ramanathan & Subrahmanya, 1958).

  • NMR observation of cationic Wheland-like intermediates in the deiodination of protected 1-iodonaphthalene-2,4-diamines demonstrated a mechanism for deiodination in acidic media (Twum et al., 2013).

  • A metal-free protocol for synthesizing substituted naphthalenes involved reactions with iodonium ions and o-alkynyl-substituted carbonyl compounds (Barluenga et al., 2003).

  • I2-mediated iodobenzannulation of yne-allenones was established to access 4-iodonaphthalen-1-ols, which have potential as new coupling reagents (Li et al., 2018).

  • Studies on the ultrafast relaxation and photodissociation dynamics of 1-iodonaphthalene provided insights into its photophysical behavior (Montero et al., 2010).

  • Optically detected magnetic resonance spectra of 1-iodonaphthalene in durene highlighted its triplet state structure and electronic interactions (Kothandaraman et al., 1975).

  • The synthesis of 2-aroyl-3-hydroxy-4-iodonaphthalenes through a novel CuO/I2-mediated intramolecular annulation process was developed (Cai et al., 2015).

  • The reaction of 2-naphthylamine with sodium iodate/sodium sulfite leading to the synthesis of 2-amino-1-iodonaphthalene was explored (Taldone et al., 2012).

  • The photostimulated reaction of aryl iodides with 2-naphthoxide ions, including 1-iodonaphthalene, was proposed to proceed via the SRN1 mechanism (Pierini et al., 1988).

Safety and Hazards

2-Iodonaphthalene is considered hazardous. It’s recommended to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It’s incompatible with strong oxidizing agents .

Future Directions

While specific future directions for 2-Iodonaphthalene were not found in the search results, it’s worth noting that naphthol compounds like this compound have drawn great attention in various organic transformations because of their attributes, such as low cost, easy to handle, and eco-friendliness . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It’s anticipated that this will stimulate researchers to design new strategies for the further exploitation of this compound for the rapid synthesis of versatile biologically relevant heterocycles .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It has been found that aryl azides, a group to which 2-Iodonaphthalene belongs, can be activated by light irradiation to generate highly reactive intermediates . These intermediates can enable protein labeling for protein functionalization, crosslinking, and profiling . This suggests that this compound may interact with proteins and other biomolecules in a similar manner.

Cellular Effects

It has been reported that aryl azides, including this compound, can be used for protein labeling in live cells . This suggests that this compound may have effects on various types of cells and cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that aryl azides can be activated by light irradiation to generate highly reactive intermediates . These intermediates can then interact with biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 52-56 °C , suggesting that it is stable under normal laboratory conditions.

Metabolic Pathways

It is known that aryl azides can be activated by light irradiation, suggesting that this compound may be involved in light-dependent metabolic pathways .

Transport and Distribution

It is known that aryl azides can be activated by light irradiation, suggesting that this compound may be transported and distributed in a light-dependent manner .

Subcellular Localization

Given its potential role in protein labeling, it may be localized to areas of the cell where protein synthesis and modification occur .

Properties

IUPAC Name

2-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNLBIWVMVNNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210107
Record name beta-Iodonaphthalene
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Molecular Weight

254.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-55-5
Record name 2-Iodonaphthalene
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Record name beta-Iodonaphthalene
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Record name 2-Iodonaphthalene
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Record name beta-Iodonaphthalene
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Record name 2-Iodonaphthalene
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Synthesis routes and methods

Procedure details

2-Bromonapthalene (50.0 g, 242.0 mmol), copper iodide (230.0 g, 1210.0 mmol, 5 eq.), potassium iodide (200 g, 1210.0 mmol, 5 eq.) and hexamethylphosphoramide (500 mL) were stirred and heated to 160° C. for 8 h. This was cooled and added to 1N HCl (250 mL) then toluene (300 mL) and ether (300 mL) and the mixture filtered through celite. The organic layer was separated and washed with water (2×250 mL) dried over magnesium sulphate and concentrated to afford 2-iodonaphthalene (61.5 g, 59%) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.46-7.52 (2H, m, ArH, 7.55-7.58 (1H, m, ArH), 7.68-7.74 (2H, m, ArH), 7.76-7.82 (1H, m, ArH), 8.22-8.26 (1H, m, ArH).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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